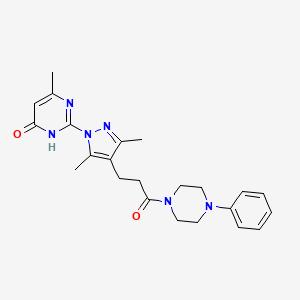

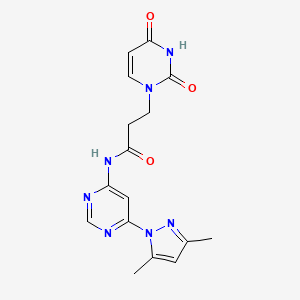

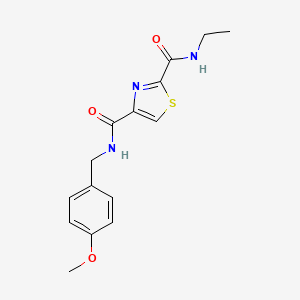

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is not directly detailed in the provided papers. However, similar compounds have been synthesized and characterized using techniques such as NMR, FT-IR, and MS, as well as single crystal X-ray structural analysis. For instance, a related compound with a pyrimidine ring system was synthesized and characterized in paper , where the authors used 13C NMR, 1H NMR, FT-IR, and MS for characterization. The structure was confirmed by X-ray diffraction, and the optimized structure was computed via DFT. This suggests that a similar approach could be used for the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of the compound of interest can be analyzed using DFT, as demonstrated in paper . The optimized structure computed via DFT can be compared with the structure determined using X-ray diffraction to ensure consistency. The packing of molecules in the solid state, which is often dominated by hydrogen bonds, can also provide insights into the molecular structure and its stability.

Chemical Reactions Analysis

While the specific chemical reactions involving N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide are not described, the papers provide examples of biological activities that similar compounds exhibit. For example, the compound in paper showed anti-proliferative activity on A375 cells, and molecular docking was used to analyze the binding mode with PI3Kγ. This indicates that the compound may also engage in biological interactions that could be studied using similar methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from their structural characteristics and the functional groups present. For example, the presence of the indole and pyrimidine rings, as seen in papers and , suggests that the compound may exhibit certain electronic and photophysical properties. The antibacterial and antioxidant activities of similar compounds, as reported in paper , also provide a basis for predicting the potential biological properties of the compound .

Case Studies

Although no specific case studies are provided for the compound of interest, the papers do present related studies. Paper includes a case study on the anti-proliferative activity of a similar compound, and paper evaluates the antibacterial and antioxidant activities of a series of pyrimidine-5-carboxamides. These studies can serve as a reference for potential applications and biological effects that may be associated with N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide.

Scientific Research Applications

Anticancer and Antimicrobial Activity

- Anticancer Potential : Research has indicated that derivatives of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide, with a substituted 2-amino pyrimidine moiety, demonstrate significant in vitro anticancer activity. These compounds were tested against various cancer cells like HeLa, HepG2, and MCF-7, showing over 70% growth inhibition in some cases. The nature of the substituent group on the pyrimidine ring notably influences their anti-proliferative activity (Gokhale et al., 2017).

- Antimicrobial Properties : Certain molecules in this class, especially those with fluoro/chloro groups, have been found to possess potent antimicrobial activity. These compounds also displayed minimal toxicity to benign cells, suggesting their potential as antimicrobial agents (Gokhale et al., 2017).

Molluscicidal and Antibiotic Properties

- Molluscicidal Properties : Derivatives of this compound, particularly those involving thiazolo[5,4-d]pyrimidines, have shown molluscicidal properties. These compounds could be effective against organisms like B. alexandrina snails, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

- Potential as Antibiotics : Indole derivatives, including those similar to the compound , have been studied for their antibiotic properties. They show effectiveness against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antiinflammatory Activity

- Compounds related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide have been synthesized and evaluated for their antiinflammatory activity. Some derivatives exhibited significant antiinflammatory effects with lower ulcerogenic liability compared to standard drugs like indomethacin (Verma et al., 1994).

Antituberculosis Potential

- Indole-2-carboxamides, closely related to the compound , have been identified as effective against mycobacteria, indicating their potential as antituberculosis agents. These compounds displayed promising in vitro activity and favorable pharmacokinetic properties in rodents, further supporting their use as antituberculosis agents (Kondreddi et al., 2013).

properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-17-10-16(12-1-2-12)21-11-22(17)8-7-20-18(24)14-4-3-13-5-6-19-15(13)9-14/h3-6,9-12,19H,1-2,7-8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVYAGVCMLJYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2548585.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2548586.png)

![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)

![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)

![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)